3-[(4-Tert-butylphenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole
Description
This compound belongs to the 1,2,4-triazole class of heterocyclic molecules, characterized by a five-membered ring containing three nitrogen atoms. Its structure features:
- A 4-tert-butylphenyl group attached via a methylsulfanyl (–SCH₂–) linker at position 2.
- A methyl group at position 3.
- A thiophen-2-yl substituent at position 4.
The tert-butyl group enhances lipophilicity, which may influence membrane permeability, while the thiophenyl moiety could contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
3-[(4-tert-butylphenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S2/c1-18(2,3)14-9-7-13(8-10-14)12-23-17-20-19-16(21(17)4)15-6-5-11-22-15/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBOQIQYPQBDHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-Tert-butylphenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole, with a CAS number of 294848-69-4, is a compound that has garnered attention for its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 343.51 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In particular, the compound under review has shown effectiveness against various bacterial strains and fungi. For example, a related study evaluated the antimicrobial potential of novel 1,2,4-triazole derivatives against Gram-positive and Gram-negative bacteria, suggesting that modifications in the triazole structure can enhance activity against resistant strains .
Antitumor Activity
The role of thymidine phosphorylase (TP) as a therapeutic target in cancer treatment has been highlighted in various research efforts. Compounds similar to this compound have been synthesized and evaluated for their inhibitory effects on TP. These studies indicate that such compounds may serve as effective anti-tumor agents by inhibiting tumor growth and metastasis through the modulation of TP activity .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have also been investigated. In vitro studies on related compounds have shown that they can modulate cytokine release (e.g., TNF-α, IL-6), indicating potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleic acid metabolism and cellular proliferation.
- Cytokine Modulation : By influencing cytokine production, the compound may alter immune responses and inflammation pathways.
- Molecular Docking Studies : Computational analyses have suggested specific interactions between this compound and target proteins involved in cancer progression and microbial resistance .
Case Studies
A notable study synthesized various triazole derivatives and assessed their biological activities. Among these compounds, those structurally similar to this compound exhibited promising results in both antimicrobial and anticancer assays. The findings emphasized the importance of structural modifications in enhancing biological efficacy .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Applications
1.1 Antifungal Activity
The compound's structure suggests potential antifungal properties, especially related to the 1,2,4-triazole moiety. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal activity against various fungal strains. For instance, certain triazole derivatives have shown enhanced activity compared to traditional antifungal agents like azoxystrobin. The incorporation of methylthio and thiophene groups into the triazole framework can enhance this activity, making it a promising candidate for developing new antifungal agents .
1.2 Antibacterial Properties
The antibacterial efficacy of 1,2,4-triazole derivatives has been well-documented. Compounds similar to 3-[(4-Tert-butylphenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole have demonstrated strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. Structure-activity relationship (SAR) studies reveal that modifications to the phenyl ring can significantly influence antibacterial potency .
1.3 Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of triazole compounds through mechanisms such as inhibiting cyclooxygenase enzymes (COX-1/COX-2) and lipoxygenase (LOX). This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .
Agricultural Applications
2.1 Agrochemical Development
The compound's unique structure positions it as a candidate for agrochemical development. Its potential as a fungicide or bactericide can be explored through formulations aimed at crop protection. The effectiveness of triazole derivatives in inhibiting fungal growth makes them suitable for agricultural applications where resistance to conventional fungicides is a concern .
Material Science Applications
3.1 Polymer Chemistry
Triazoles are increasingly being utilized in material science for their unique chemical properties. The ability to modify their structure allows for the development of polymers with specific characteristics such as enhanced thermal stability and mechanical strength. Research into incorporating triazole derivatives into polymer matrices could lead to innovative materials with tailored properties for industrial applications .
Summary of Research Findings
The following table summarizes key findings regarding the applications of this compound:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key 1,2,4-Triazole Derivatives
Key Observations:
- Lipophilicity vs. Polarity : The tert-butyl group in the target compound contrasts with polar pyridyl () or thiazolyl () groups in analogues, suggesting divergent pharmacokinetic profiles.
Pharmacological Activities
Antifungal and Antimicrobial Potential:
- Compound 9 in (thiazolyl-triazole hybrid) showed excellent antifungal activity , likely due to the thiazole moiety’s ability to disrupt fungal membrane synthesis.
- In contrast, triazine derivatives (D1, D41) in were inactive against K. pneumoniae, underscoring the importance of the triazole core for antibacterial activity.
Analgesic and Antipyretic Profiles:
- Derivatives in demonstrated analgesic activity comparable to Analgin and antipyretic effects rivaling aspirin , linked to their pyridyl and mercapto groups. The target compound lacks these substituents, suggesting divergent applications.
Limitations and Contradictions
- Biological Data Gaps : While the target compound’s structure is documented in , its biological activity remains uncharacterized in the provided evidence.
- Activity-Structure Paradox : Triazine D1 and triazole 9 share sulfur-based substituents but differ in antimicrobial efficacy, emphasizing the role of the heterocyclic core.
Q & A
Q. What are optimized synthetic routes for preparing 3-[(4-Tert-butylphenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiosemicarbazides or alkylation of precursor triazoles. Microwave-assisted synthesis (60–100°C, ethanol/DMF solvents) enhances reaction efficiency by reducing time and improving yields compared to conventional heating . For example, coupling 4-methyl-5-thiophen-2-yl-1,2,4-triazole-3-thiol with 4-tert-butylbenzyl bromide under basic conditions (K₂CO₃, DMF, 80°C) achieves >75% yield. Purification via recrystallization (ethanol/water) ensures high purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., tert-butyl singlet at δ 1.3 ppm, thiophenyl protons at δ 7.2–7.5 ppm) .
- IR : Stretching vibrations (C=S at ~1250 cm⁻¹, triazole ring at ~1500 cm⁻¹) validate functional groups .
- X-ray crystallography : Resolves steric effects of the tert-butyl group and π-π stacking between thiophene and triazole rings (e.g., SHELX refinement) .
Advanced Research Questions
Q. How do substituents (e.g., tert-butyl, thiophene) influence biological activity and electronic properties?
- Methodological Answer :
- Steric Effects : The bulky tert-butyl group enhances lipophilicity (logP ~4.2), improving membrane permeability in antimicrobial assays .
- Electronic Effects : Thiophene’s electron-rich system facilitates charge transfer, quantified via DFT (HOMO-LUMO gap ~4.1 eV) . SAR studies show replacing thiophene with phenyl reduces antifungal activity (MIC >128 µg/mL vs. 32 µg/mL for thiophene) .
Q. What computational strategies predict reactivity and binding modes of this compound?
- Methodological Answer :
- DFT/Molecular Docking : B3LYP/6-311G(d,p) calculations optimize geometry and electrostatic potential surfaces, identifying nucleophilic sites (e.g., sulfur atoms). Docking (AutoDock Vina) predicts binding to fungal CYP51 (ΔG ~-9.2 kcal/mol) via sulfur-iron coordination .
- MD Simulations : AMBER force fields assess stability in lipid bilayers, showing tert-butyl enhances residence time (~50 ns) .
Q. How can contradictions in reported biological data (e.g., variable MIC values) be resolved?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardization steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
